Product packaging for dicopper;azane;carbonate;dihydroxide(Cat. No.:CAS No. 68833-88-5)

dicopper;azane;carbonate;dihydroxide

Cat. No.: B1619514
CAS No.: 68833-88-5
M. Wt: 357.36 g/mol
InChI Key: MVGUXLHHJOAKRV-UHFFFAOYSA-J
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Description

Foundations of Copper(II) Coordination Chemistry: Geometries and Ligand Affinities

The coordination chemistry of the copper(II) ion, with its d⁹ electron configuration, is rich and varied. Cu(II) can adopt a wide range of coordination numbers and geometries, from 2 to 8, though 4-, 5-, and 6-coordinate complexes are the most common. bris.ac.uk This geometric flexibility is a hallmark of its chemistry. bris.ac.uk Six-coordinate Cu(II) complexes typically exhibit an octahedral geometry, which is often subject to a significant Jahn-Teller distortion, resulting in an elongation of the axial bonds. bris.ac.uknih.gov This distortion can lead to kinetic lability of the axial ligands. nih.gov

Five-coordinate complexes can adopt either square-pyramidal or trigonal-bipyramidal geometries, and in many cases, the actual structure is intermediate between these two ideals. nih.govresearchgate.net Four-coordinate complexes commonly favor a square planar arrangement. bris.ac.uk The choice of geometry is heavily influenced by the nature of the coordinating ligands. bris.ac.ukresearchgate.net

Copper(II) is classified as a borderline hard acid and thus shows a strong affinity for both oxygen- and nitrogen-donor ligands. bris.ac.uk The stability of Cu(II) complexes can be significantly tuned by the choice of ligands and their imposed geometry. bris.ac.uk For instance, a ligand set that enforces a square planar geometry will stabilize the Cu(II) state relative to the Cu(I) state. bris.ac.uk

Coordination NumberTypical GeometryExample Ion/Complex Type
4Square Planar[CuCl₄]²⁻
5Square Pyramidal or Trigonal Bipyramidal[Cu(L-glu)(phen)(H₂O)] researchgate.net
6Distorted Octahedral (Jahn-Teller)[Cu(H₂O)₆]²⁺ bris.ac.ukchemguide.co.uk

The Significance of Ammonia (B1221849) (Azane) as a Ligand and Proton Acceptor in Aqueous Copper(II) Solutions

In aqueous solutions, ammonia (azane) exhibits a crucial dual role in its interaction with the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺. chemguide.co.ukchemguideforcie.co.uk Initially, with the addition of a small amount of ammonia, it acts as a Brønsted-Lowry base, accepting protons from the coordinated water molecules. chemguide.co.ukchemguideforcie.co.ukrsc.org This deprotonation results in the formation of a neutral, pale blue precipitate of copper(II) hydroxide (B78521), often represented as [Cu(OH)₂(H₂O)₄]. chemguide.co.ukchemguideforcie.co.ukknockhardy.org.uk

Upon the addition of excess ammonia, it then acts as a Lewis base or ligand. chemguide.co.ukchemguideforcie.co.uk The ammonia molecules displace the water ligands, causing the precipitate to redissolve and form a deep blue solution containing the tetraamminediaquacopper(II) complex ion, [Cu(NH₃)₄(H₂O)₂]²⁺. chemguide.co.ukchemguideforcie.co.ukgaacademy.org The formation of this complex is highly favorable, with a very large formation constant (Kf = 1.1 x 10¹²). gaacademy.org The substitution typically involves four of the six water molecules. chemguide.co.ukchemguideforcie.co.uk The stronger ligand field provided by ammonia compared to water causes a shift in the absorption maximum of the complex, resulting in the characteristic deep blue color, which is more easily detected visually at low concentrations than the pale blue of the aqua ion. gaacademy.org This entire process encompasses acid-base, solubility, and complex ion formation equilibria. ionicviper.org

Reaction StepEquationObservation
Proton Acceptance (Base)[Cu(H₂O)₆]²⁺(aq) + 2NH₃(aq) → Cu(OH)₂(H₂O)₄ + 2NH₄⁺(aq) knockhardy.org.ukFormation of a pale blue precipitate.
Ligand Exchange (Ligand)Cu(OH)₂(H₂O)₄ + 4NH₃(aq) → [Cu(NH₃)₄(H₂O)₂]²⁺(aq) + 2H₂O(l) + 2OH⁻(aq) knockhardy.org.ukPrecipitate dissolves to form a deep royal blue solution.

Bridging and Terminal Coordination Modes of Carbonate and Hydroxide in Dicopper(II) Architectures

In polynuclear copper complexes, ligands such as carbonate (CO₃²⁻) and hydroxide (OH⁻) can coordinate to the metal centers in different ways, most notably as terminal or bridging ligands. rsc.orgresearchgate.net A terminal ligand is bound to a single metal ion, whereas a bridging ligand, often denoted with the prefix 'μ', is simultaneously bound to two or more metal centers, linking them together.

Hydroxide is a very common bridging ligand in dicopper(II) chemistry, forming a Cu-(μ-OH)-Cu core. rsc.org The structural parameters of this core, such as the Cu-O bond distance, the Cu-(μ-OH)-Cu angle, and the separation between the two copper ions, can be modulated by the nature of the other supporting ligands and the secondary coordination sphere. rsc.orgacs.org For example, hydrogen bonding interactions within the complex can influence these geometric features and, consequently, the electrochemical properties of the complex. rsc.org Dihydroxo-bridged dicopper(II) complexes have also been synthesized and studied as models for the active sites of enzymes like tyrosinase. ias.ac.in In some cases, dicopper(II) complexes featuring a terminal hydroxide have also been prepared and structurally characterized. rsc.org

The carbonate ion can also act as a bridging ligand in various modes. It can bridge two metal centers through a single oxygen atom (a μ-1,1 coordination) or using two different oxygen atoms. These bridging interactions are fundamental to the structures of basic copper carbonates like azurite (B1638891), Cu₃(CO₃)₂(OH)₂, and malachite, Cu₂(CO₃)(OH)₂, which feature both bridging carbonate and bridging hydroxide groups. herts.ac.uk

Coordination ModeDescriptionSchematic Representation
Terminal HydroxideOH⁻ group bound to a single Cu(II) ion. rsc.orgCu-OH
Bridging HydroxideOH⁻ group simultaneously bound to two Cu(II) ions. rsc.orgacs.orgCu-(μ-OH)-Cu
Bridging CarbonateCO₃²⁻ group linking two or more Cu(II) ions.Cu-(μ-O₂CO)-Cu

Overview of Dicopper(II) Carbonate Dihydroxide and Related Ammine-Containing Formulations in Chemical Research

The compound with the IUPAC name dicopper;azane (B13388619);carbonate;dihydroxide is a complex salt that incorporates the components discussed previously. nih.govamericanchemicalsuppliers.com It is also known by synonyms such as Bis(tetraamminecopper) carbonatedihydroxide. nih.gov Its formulation can be represented by the molecular formula (NH₃)₈Cu₂(CO₃)(OH)₂. americanchemicalsuppliers.com This compound is designed for use in chemical research and industrial production. americanchemicalsuppliers.com

The existence of such a compound highlights the complex equilibria that can occur in a system containing copper(II), carbonate, hydroxide, and ammonia. The formation involves the coordination of multiple ammonia molecules to the copper centers, along with carbonate and hydroxide ions acting as counter-ions or ligands within the crystal lattice. nih.govresearchgate.net The synthesis of related ammine complexes often involves starting with a copper(II) salt, such as copper(II) sulfate (B86663), and carefully controlling the addition of ammonia to first precipitate copper(II) hydroxide, which is then redissolved in excess concentrated ammonia to form the ammine complex. researchgate.net The introduction of a carbonate source would lead to the crystallization of the mixed-ligand complex salt.

This specific formulation is part of a broader family of copper(II) ammine complexes that have been studied extensively. chemistry-chemists.com Research into these systems provides insight into ligand exchange reactions, the formation of complex precipitates, and the influence of different ligands on the structure and properties of coordination compounds. u-szeged.hunih.govnih.gov

Properties of Dicopper;azane;carbonate;dihydroxide
PropertyValueSource
IUPAC NameThis compound nih.govamericanchemicalsuppliers.com
Molecular Formula(NH₃)₈Cu₂(CO₃)(OH)₂ or CH₂₆Cu₂N₈O₅ nih.govamericanchemicalsuppliers.com
Molecular Weight357.36 g/mol nih.govamericanchemicalsuppliers.com
SynonymsBis(tetraamminecopper) carbonatedihydroxide; Copper tetraamine,dihydroxide,carbonate complex salt nih.govamericanchemicalsuppliers.com
Component CompoundsCopper, Ammonia, Carbonic Acid, Water nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH26Cu2N8O5 B1619514 dicopper;azane;carbonate;dihydroxide CAS No. 68833-88-5

Properties

CAS No.

68833-88-5

Molecular Formula

CH26Cu2N8O5

Molecular Weight

357.36 g/mol

IUPAC Name

dicopper;azane;carbonate;dihydroxide

InChI

InChI=1S/CH2O3.2Cu.8H3N.2H2O/c2-1(3)4;;;;;;;;;;;;/h(H2,2,3,4);;;8*1H3;2*1H2/q;2*+2;;;;;;;;;;/p-4

InChI Key

MVGUXLHHJOAKRV-UHFFFAOYSA-J

SMILES

C(=O)([O-])[O-].N.N.N.N.N.N.N.N.[OH-].[OH-].[Cu+2].[Cu+2]

Canonical SMILES

C(=O)([O-])[O-].N.N.N.N.N.N.N.N.[OH-].[OH-].[Cu+2].[Cu+2]

Other CAS No.

68833-88-5

Origin of Product

United States

Advanced Synthetic Methodologies for Dicopper Ii Azane Carbonato Hydroxide Complexes and Analogues

Controlled Precipitation and Crystallization Techniques

Controlled precipitation is a cornerstone for synthesizing high-purity basic copper carbonates. These techniques manipulate solution chemistry to govern the nucleation and growth of crystals, often using ammine complexes to regulate the availability of copper(II) ions.

Strategies for Precipitating Basic Copper(II) Carbonates in the Presence of Ammines

A key strategy involves the formation of a soluble copper-ammine complex, from which the basic copper carbonate is subsequently precipitated. In one such method, copper metal is dissolved in an ammonia (B1221849)/ammonium (B1175870) carbonate solution and then boiled; the removal of ammonia by boiling causes the precipitation of basic copper carbonate. google.com This slow precipitation allows for the formation of larger, purer particles of malachite. sciencemadness.org

Alternatively, basic copper salts can be synthesized directly from copper metal by reacting it with an aqueous solution containing ammonia, an acid source such as carbonic acid, and an oxidant like oxygen. google.comsciencemadness.org In this process, copper(I) ions are first solubilized by forming a complex with two ammonia molecules. These are then oxidized to copper(II) ions, which require four ammonia molecules to remain soluble. google.com As the reaction proceeds, the solution can become deficient in ammonia relative to the copper(II) concentration, leading to supersaturation and the precipitation of a basic copper salt. google.com Another approach treats copper with oxygen in an ammoniacal solution of ammonium carbonate or ammonium bicarbonate. pjsir.org The presence of anions like carbonate, sulfate (B86663), or chloride in the ammoniacal solution significantly affects the free ammonia concentration and, consequently, the dissolution and subsequent precipitation of copper compounds. researchgate.net

Solution-Phase Routes Involving Copper(II) Hydroxide (B78521) and Carbonic Acid Derivatives with Azane (B13388619) Mediation

Solution-phase routes frequently utilize copper(II) hydroxide as a key intermediate, with azane (ammonia) mediating the reaction. A common method involves first precipitating copper(II) hydroxide from a copper sulfate solution using ammonia. sciencemadness.orgjournals.co.za This precipitate is then redissolved in an excess of ammonia solution to form the tetraamminediaquacopper(II) hydroxide complex, Cu(NH₃)₄(H₂O)₂)₂₂. sciencemadness.org

Following the formation of this soluble complex, a carbonic acid derivative is introduced to precipitate the final product. Bubbling carbon dioxide gas through the solution, for example, lowers the pH and provides the necessary carbonate ions. google.comsciencemadness.org This general method of providing an aqueous solution containing copper(II), ammonia, and a carbonic acid source, and then adjusting the pH, is a versatile route to various basic copper carbonates. google.com A similar process is used to recover basic copper carbonate from waste alkaline etching solutions; the process involves leaching copper with ammonia and ammonium bicarbonate, followed by distilling the ammonia to cause precipitation. researchgate.net In these syntheses, ammonia acts as a mediating agent, controlling the release of copper ions to react with carbonate ions derived from sources like carbonic acid.

Solvothermal and Hydrothermal Synthesis of Layered and Polymeric Structures

Solvothermal and hydrothermal methods, which are carried out in a closed system under elevated temperature and pressure, are powerful techniques for synthesizing crystalline and nanostructured materials. These methods offer excellent control over particle size and morphology. While specific reports on the hydrothermal synthesis of "dicopper;azane;carbonate;dihydroxide" are sparse, the principles are well-established for related complex copper compounds.

For instance, hydrothermal methods have been employed to create copper cobalt carbonate hydroxide (Cu-Co CH) microspheres and nanowires. researchgate.net In these syntheses, reagents like urea (B33335) can decompose to produce ammonia and carbonate in situ, influencing the material's crystalline structure and morphology. acs.org The technique has also been used to produce distinct three-dimensional copper coordination polymers, where the final structure is dependent on the reaction temperature. researchgate.net Similarly, layered polymer compounds have been synthesized by carefully layering an ammonia solution of a copper salt onto aqueous solutions of other complexes. researchgate.net These examples demonstrate that hydrothermal and solvothermal conditions, by controlling the solubility and reactivity of precursors in the presence of water or other solvents, can be effectively utilized to produce layered and polymeric dicopper(II) hydroxide carbonate structures.

Electrochemical Approaches for Controlled Formation and Transformation

Electrochemical methods provide a high degree of control over synthesis and transformation processes by manipulating electrical potential and current. Basic copper carbonates can be prepared electrolytically using a copper anode in an electrolyte containing a source of carbonate ions. pjsir.org In one setup, an electrolyte of sodium sulfate with CO₂ bubbled through it is electrolyzed. Copper ions (Cu²⁺) produced at the anode react with carbonate and hydroxide ions in the solution to form a precipitate of azurite (B1638891) or malachite, achieving a current efficiency of up to 98%. pjsir.org

More recent research in energy storage has explored the reversible electrochemical conversion of copper metal to basic copper carbonate (Cu₂(CO₃)(OH)₂). osti.govresearchgate.net This process, studied in the context of aqueous anion batteries, involves the controlled formation and reduction of the compound on an electrode surface in a saturated electrolyte of potassium carbonate and potassium hydroxide. osti.govresearchgate.net Mechanistic studies on related systems show that the electrochemical oxidation of copper(I)-ammonia complexes yields reactive copper(II)-ammonia intermediates. nih.govacs.org This principle underpins the electrochemical synthesis, where the generation of Cu(II) ions can be precisely controlled in a solution containing carbonate and hydroxide to direct the formation of the desired dicopper(II) carbonato dihydroxide product.

Mechanistic Control of Product Stoichiometry and Crystallinity

The final properties of the synthesized basic copper carbonate, including its stoichiometry (the ratio of carbonate to hydroxide, which distinguishes malachite from azurite) and crystallinity, are dictated by the reaction mechanism. google.comsciencemadness.org The concentration of reactants, pH, and temperature are critical levers for controlling these outcomes.

Elucidating the Role of pH and Azane Concentration on Reaction Pathways

The pH of the reaction medium and the concentration of azane (ammonia) are two of the most critical parameters influencing the reaction pathways.

Role of pH: The pH level directly affects the solubility of copper and the relative concentrations of hydroxide (OH⁻) and carbonate (CO₃²⁻) ions in the solution. ncert.nic.in For the direct synthesis of basic copper carbonate from copper metal in an ammoniacal solution, a pH range of 8 to 10 is considered effective. google.com When precipitating the product from a soluble complex by adding CO₂, the final pH is desirably maintained between 7 and 10, with a narrower range of 7 to 9 being preferable. google.com The choice between precipitating azurite or malachite can be influenced by pH control; azurite formation is thought to be favored under more basic conditions. sciencemadness.org The pH must be carefully controlled, as studies show that copper availability from basic copper carbonate is highly dependent on it.

Role of Azane Concentration: Ammonia acts as a powerful complexing agent, forming soluble copper-ammine complexes like tetraamminediaquacopper(II) ([Cu(NH₃)₄(H₂O)₂]²⁺) and preventing the premature precipitation of copper hydroxide or carbonate. chemguide.co.ukrsc.org The dissolution of copper materials in ammoniacal solutions is strongly dependent on the free ammonia concentration. researchgate.net Precipitation is often triggered when the system becomes deficient in ammonia relative to the amount of Cu(II) ions present. google.com The molar ratio of ammonia to copper is therefore a key parameter; one method specifies an optimal molar ratio between 2.7 and 3.8. google.com However, excessively high ammonia concentrations can lead to the formation of different, sometimes electrocatalytically inactive, copper-ammine complexes, underscoring the need for precise concentration control. nih.govacs.orgchemrxiv.org Studies on copper leaching have shown that increasing ammonia concentration (e.g., from 1.5 M to 3.0 M) can increase the rate of copper extraction. uj.ac.za

Data Tables

Table 1: Parameters for Controlled Precipitation Synthesis

Method Copper Source Reagents Key Parameters Product Reference(s)
Direct Synthesis Copper Metal Powder Ammonia, CO₂ (gas), Air Temp: ~50°C; pH: 8.5 Basic Copper Carbonate google.com, sciencemadness.org
Precipitation via CO₂ Aqueous Copper(II) Ammonia, CO₂ (gas) Temp: 60-75°C; pH: 7-9; NH₃:Cu Ratio: 2.7-3.2 Basic Copper Carbonate (Malachite or Azurite) google.com
Leaching & Distillation Waste Etching Solution Ammonia, NH₄HCO₃ Leaching: NH₃:CuO = 3:1; Distillation: 80-95°C Basic Copper Carbonate researchgate.net
Ammine Complex Decomposition Copper Metal Ammonia, Ammonium Carbonate Boiling to remove ammonia Basic Copper Carbonate (Malachite) google.com, sciencemadness.org

Table 2: Parameters for Electrochemical Synthesis

Method Anode/Cathode Electrolyte Key Parameters Product Reference(s)
Electrolytic Precipitation Copper Anode Na₂SO₄, CO₂ (gas) Current Density: 13.5 amp/ft² Basic Copper Carbonate (Azurite or Malachite) pjsir.org
Reversible Conversion Copper Electrode 4.5 M K₂CO₃ + 9 M KOH N/A (Battery Cycling) Cu₂(CO₃)(OH)₂ osti.gov, researchgate.net

Table 3: Influence of pH and Azane on Synthesis Pathways

Parameter Value / Range Observed Effect Reference(s)
pH 8.0 - 10.0 Optimal range for direct synthesis from copper metal. google.com
pH 7.0 - 9.0 Preferable final pH for precipitation via CO₂ addition. google.com
pH Affects solubility Copper availability from basic copper carbonate is highly dependent on solution pH.
Azane (Ammonia) Concentration NH₃:Cu Molar Ratio = 2.7 - 3.8 Desirable range for precipitating BCC from a Cu(II) solution. google.com
Azane (Ammonia) Concentration High Concentration Can form different, potentially inactive, copper-ammine complexes. nih.gov, acs.org, chemrxiv.org
Azane (Ammonia) Concentration 1.5 M - 3.0 M Increasing concentration enhances the rate of copper leaching from matte. uj.ac.za

Impact of Temperature, Pressure, and Precursor Identity on Synthetic Outcomes

The synthesis of dicopper(II) azane carbonato hydroxide complexes, and their analogues like basic copper carbonate, is a process sensitive to a variety of reaction conditions. The final product's phase, crystallinity, morphology, and particle size are critically dictated by the interplay of temperature, pressure, and the chemical identity of the precursors. Control over these parameters is essential for tailoring the material's properties for specific applications.

Detailed Research Findings

Impact of Temperature

Temperature is a fundamental parameter in the synthesis of these copper complexes, profoundly influencing reaction kinetics, nucleation, and crystal growth. In precipitation and hydrothermal methods, temperature control is paramount for achieving desired product characteristics.

Reaction Kinetics and Phase Purity: In hydrothermal syntheses, temperature directly affects the reaction rate and the ability to form a phase-pure product. For instance, in the synthesis of related copper sulfides, reactions conducted at temperatures below 155°C resulted in products contaminated with impurities such as copper sulfate and cyclooctasulfur. nih.govresearchgate.net Achieving a pure covellite (CuS) phase required elevating the temperature to 155°C for 12 hours. nih.govresearchgate.net Similarly, for dicopper(II) azane carbonato hydroxide, insufficient temperature may lead to incomplete reaction or the formation of undesired intermediate phases. In the direct synthesis of basic copper carbonate from copper metal in an ammonia solution, the temperature is typically controlled between 25°C and 100°C. google.com Higher temperatures generally accelerate the dissolution of copper and its subsequent precipitation as the basic carbonate. google.com

Particle Size and Morphology: Temperature influences the balance between nucleation and crystal growth rates. A study on the precipitation of basic copper carbonate demonstrated that as the reaction temperature increases, the rate of crystal nucleation surpasses the rate of crystal growth. researchgate.net This leads to the formation of a larger number of crystal nuclei and consequently, a decrease in the final particle size. researchgate.net In the synthesis of copper(I) hydride nanoparticles, the lattice parameter, size, and morphology were all found to be dependent on the synthesis temperature, which ranged from 45°C to 75°C. rsc.org Annealing temperature also plays a crucial role in post-synthesis modification; for example, the crystal size of copper oxide nanowires increased with the annealing temperature. csic.es

Impact of Pressure

Pressure is another critical variable, especially in hydrothermal, solvothermal, and mechanochemical synthetic routes.

Hydrothermal/Solvothermal Synthesis: In closed hydrothermal systems, the pressure is a function of the temperature and the filling volume of the autoclave. This autogenous pressure can enhance the solubility of reactants, particularly gaseous precursors like carbon dioxide, which is essential for forming the carbonate component of the complex. The increased pressure can also influence the stability of different crystalline phases.

Mechanochemical Synthesis: This solvent-free or low-solvent technique utilizes mechanical energy, generating localized high pressure and temperature at the point of impact between milling media. This can drive solid-state reactions and phase transformations that are not accessible through conventional solution-based methods. researchgate.net For related polymorphic double carbonates, pressure, rather than temperature, was identified as the significant factor in driving the phase transition, with moisture content accelerating the process. researchgate.net This suggests that mechanochemical routes could be employed to synthesize specific polymorphs of dicopper(II) azane carbonato hydroxide by controlling milling parameters like frequency and duration, which correlate to the applied pressure and energy.

Impact of Precursor Identity

The choice of precursors for copper, the azane ligand, and the carbonate source is a determining factor in the final product's composition and morphology.

Copper Precursor: The anion associated with the copper(II) salt can influence the reaction pathway and product morphology. Studies on the synthesis of basic copper carbonate nanoparticles have shown that using copper(II) acetate (B1210297) (Cu(CH₃COO)₂) can be more optimal than copper(II) chloride (CuCl₂). researchgate.net In the synthesis of copper-cobalt carbonate hydroxide microspheres, the crystalline structure and electrochemical performance were readily controlled by the molar ratio of the copper and cobalt precursors. researchgate.net A Russian patent for producing a copper ammonium carbonate solution notes that the copper source can be powdered copper, copper oxide, or copper hydroxide, with the process being accelerated by the addition of a divalent copper salt like copper nitrate (B79036) or copper acetate. google.com

Azane Precursor: The "azane" component, typically ammonia (NH₃) or ammonium hydroxide (NH₄OH), serves multiple roles. It acts as a complexing agent to form soluble copper-ammine intermediates (e.g., tetraamminecopper(II), [Cu(NH₃)₄]²⁺), which then react to form the final product. google.comresearchgate.net This complexation step is crucial for controlling the concentration of free Cu²⁺ ions in the solution. Ammonia also functions as a base, controlling the pH of the reaction medium, which is critical for the precipitation of the hydroxide component. A pH range of 8 to 10 is considered advantageous for the synthesis of basic copper carbonate in the presence of ammonia. google.com

Carbonate Precursor: The source of the carbonate ion can significantly affect the product. Carbonate can be introduced as a gas (carbon dioxide), or as a salt such as ammonium carbonate ((NH₄)₂CO₃), sodium carbonate (Na₂CO₃), or potassium carbonate (K₂CO₃). researchgate.netgoogle.com When using CO₂, the pressure becomes a key parameter for its dissolution. When using salts, the cation (e.g., NH₄⁺, Na⁺, K⁺) can also influence the reaction environment. For example, using ammonium carbonate provides both the azane ligand and the carbonate source in a single precursor. researchgate.net In the coprecipitation of other transition metal carbonates, using an oxalate (B1200264) anion as a single ligand instead of dual ligands (ammonia and oxalate) resulted in significantly enhanced properties, highlighting the profound impact of the precipitating agent. rsc.org

Data Tables

The following tables summarize the influence of various synthetic parameters on the characteristics of dicopper(II) azane carbonato hydroxide and related copper complexes.

Table 1: Effect of Precursor Identity on Synthetic Outcomes
ParameterPrecursor OptionsObserved ImpactReference
Copper Source Cu metal, CuCl₂, Cu(NO₃)₂, Cu(CH₃COO)₂, Cu(OH)₂Affects reaction rate and product purity. Cu(CH₃COO)₂ found to be an optimal precursor for nanoparticle synthesis. Can influence final morphology (e.g., nanowires, plates). google.comresearchgate.netcsic.esgoogle.com
Azane Source Aqueous Ammonia (NH₄OH), Ammonium Carbonate ((NH₄)₂CO₃)Acts as a complexing agent to form soluble Cu(II)-ammine intermediates. Controls pH, which is critical for hydroxide precipitation (optimal pH 8-10). google.comresearchgate.net
Carbonate Source CO₂ (gas), (NH₄)₂CO₃, Na₂CO₃, K₂CO₃Influences morphology and purity. The choice of precipitating agent is a key factor in controlling product characteristics. researchgate.netgoogle.com
Table 2: Influence of Reaction Conditions on Product Characteristics
ParameterRange / ConditionObserved ImpactReference
Temperature 25 - 155 °CHigher temperatures increase reaction rates but can lead to smaller particle sizes by favoring nucleation over crystal growth. Essential for achieving phase purity in hydrothermal synthesis. nih.govgoogle.comresearchgate.net
Pressure Autogenous (Hydrothermal) / High (Mechanochemical)Enhances solubility of gaseous reactants like CO₂. Can drive phase transformations and is a key parameter in mechanosynthesis. researchgate.net
pH 8 - 10Crucial for the precipitation of the hydroxide component and for the stability of the copper-ammine complex. Affects the degree of crystallinity. google.comresearchgate.net
Reaction Time 1 - 12 hoursInsufficient time can lead to incomplete reactions and the presence of impurities. Longer times generally favor higher crystallinity and phase purity. nih.govresearchgate.net

Elucidation of Structural Chemistry and Coordination Environments in Dicopper Ii Ammine Carbonato Hydroxide Compounds

Single Crystal X-ray Diffraction Analysis of Molecular and Extended Frameworks

Single Crystal X-ray Diffraction (SCXRD) stands as the most powerful technique for the unambiguous determination of a crystalline compound's three-dimensional structure at an atomic level. mdpi.com This method involves directing X-rays onto a single crystal and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams allow for the calculation of the electron density distribution within the crystal, revealing the precise locations of atoms, bond lengths, and angles. mdpi.compsu.edu

For a compound like dicopper(II) ammine carbonato hydroxide (B78521), SCXRD would be indispensable for determining its unit cell parameters, space group, and the asymmetric unit. The analysis would reveal how the copper centers, ammine, carbonate, and hydroxide ligands are arranged, confirming the connectivity and stoichiometry.

In related complex structures, such as the carbonato-copper(II) anion [Cu₄(OH)(CO₃)₈]⁹⁻, SCXRD was crucial in identifying an unusual µ₄-hydroxo-bridged square arrangement of four copper atoms. rsc.orgresearchgate.net Similarly, in copper-ammine complexes like cis-[Cu(orotato)(NH₃)₂], SCXRD not only confirmed the primary coordination sphere but also revealed weaker, non-covalent interactions that dictate the extended polymeric structure. psu.edu It is anticipated that the crystal structure of dicopper(II) ammine carbonato hydroxide would feature an extended framework, likely a one-, two-, or three-dimensional polymer, built from dicopper units linked by bridging carbonate and/or hydroxide ligands.

Powder X-ray Diffraction for Phase Identification and Structural Refinement

Powder X-ray Diffraction (PXRD) is a complementary and more routinely accessible technique used for the characterization of polycrystalline materials. reading.ac.uk It is primarily employed for phase identification by comparing the experimental diffraction pattern to databases of known materials. For a newly synthesized material like dicopper(II) ammine carbonato hydroxide, PXRD would be the first step to verify its crystallinity and phase purity.

The technique is crucial for distinguishing between a single-phase product and a mixture of other known phases, such as malachite (Cu₂(CO₃)(OH)₂) and various copper(II) hydroxide or copper(II) ammine salts. researchgate.netncert.nic.in Furthermore, PXRD data can be used for structural refinement through methods like Rietveld refinement. This process involves fitting a calculated diffraction pattern from a proposed structural model to the experimental data, allowing for the refinement of lattice parameters, atomic positions, and other structural details, especially when single crystals are unavailable. In the structural elucidation of cobalt hydroxide carbonate, Co₂(CO₃)(OH)₂, a combination of PXRD and density functional theory (DFT) simulations was used to determine the most probable crystal structure among several possibilities. reading.ac.ukucl.ac.uk

Detailed Analysis of Copper(II) Coordination Polyhedra

The Cu(II) ion, with its d⁹ electron configuration, is well-known for its flexible coordination sphere, which commonly deviates from ideal geometries due to the Jahn-Teller effect.

The coordination environment around the copper(II) centers in this compound is expected to be either square planar or, more likely, a distorted octahedron. In numerous copper-ammine complexes, the Cu(II) ion is found in a square-planar geometry with four ammonia (B1221849) molecules, as seen in [Cu(NH₃)₄]²⁺. researchgate.net However, this arrangement is often extended to a 4+1 (square pyramidal) or 4+2 (distorted octahedral) geometry through weaker axial interactions with other ligands or solvent molecules. researchgate.netresearchgate.net

In dicopper(II) ammine carbonato hydroxide, the coordination sphere of each copper atom would be satisfied by a combination of nitrogen atoms from the ammine (NH₃) ligand and oxygen atoms from the hydroxide (OH⁻) and carbonate (CO₃²⁻) ligands. A likely scenario involves a square-planar or square-pyramidal base formed by some combination of these ligands, with longer, weaker axial bonds completing a distorted octahedral geometry. For instance, in hydroxide-bridged dicopper complexes, each copper center is often found in a square planar or square pyramidal environment. nih.gov The presence of multiple ligand types (ammine, hydroxide, carbonate) offers various possibilities for coordination, likely resulting in a low-symmetry, distorted polyhedron.

The specific bond lengths and angles define the precise geometry of the coordination polyhedron. While the exact values for Cu₂(NH₃)(CO₃)(OH)₂ are not available, a representative set of interatomic distances can be compiled from structurally similar compounds characterized by SCXRD. These values are crucial for understanding the nature and strength of the coordinate bonds.

Typically, equatorial Cu-N and Cu-O bonds in distorted octahedral Cu(II) complexes are shorter and stronger, while the axial bonds are significantly elongated due to the Jahn-Teller distortion.

Table 1: Representative Interatomic Distances and Angles for Copper(II) Coordination Spheres Based on Analogous Compounds. researchgate.netresearchgate.netnih.gov
ParameterTypical Range / ValueAssociated Ligand TypeCoordination Position
Cu-N Bond Length1.98 - 2.04 ÅAmmine (NH₃)Equatorial
Cu-O Bond Length1.91 - 1.97 ÅHydroxide (OH⁻)Equatorial
Cu-O Bond Length1.95 - 2.02 ÅCarbonate (CO₃²⁻)Equatorial
Cu-O Bond Length2.30 - 2.60 ÅHydroxide / CarbonateAxial
N-Cu-N/O Angle~90° or ~180°VariousEquatorial (cis/trans)
O-Cu-O Angle~90° or ~180°VariousEquatorial (cis/trans)

Characterization of Bridging Ligand Functionality: Carbonate and Hydroxide

The formation of a dinuclear or polynuclear framework in this compound is facilitated by the bridging capabilities of the hydroxide and carbonate ligands.

The hydroxide ion (OH⁻) is a very common and effective bridging ligand, typically linking two copper centers (µ₂-OH) to form a [Cu₂(µ-OH)₂]²⁺ core. The Cu-(µ-OH)-Cu angle is a critical parameter that influences the magnetic properties of the complex. nih.gov

The carbonate ion (CO₃²⁻) is a versatile ligand that can coordinate to metal centers in several modes, including monodentate, bidentate chelating, and various bridging fashions. In the structure of malachite, Cu₂(CO₃)(OH)₂, carbonate ions bridge copper atoms, contributing to the formation of its layered structure. researchgate.net It is highly probable that in dicopper(II) ammine carbonato hydroxide, both hydroxide and carbonate ions act as bridging ligands, creating an extended network and holding the two copper centers in proximity.

Hydrogen Bonding Networks and Supramolecular Assembly

Hydrogen bonding plays a paramount role in the crystal engineering of copper-ammine complexes, dictating the final supramolecular architecture and stabilizing the crystal lattice. In the proposed structure, the ammine ligand (NH₃) and the hydroxide ligand (OH⁻) are excellent hydrogen bond donors. The oxygen atoms of the carbonate and hydroxide ligands are effective hydrogen bond acceptors.

An extensive network of hydrogen bonds is expected to link the primary coordination units. These interactions would likely involve N-H···O and O-H···O bonds. For example, the ammine hydrogens can form strong hydrogen bonds with the oxygen atoms of carbonate groups on adjacent chains or layers. This is exemplified in the crystal structure of [Co(NH₃)₆]₃[Cu₄(OH)(CO₃)₈]·2H₂O, where a vast network of no less than forty hydrogen bonds stabilizes the highly charged complex anion within the crystal lattice. rsc.orgresearchgate.net Similarly, in cis-[Cu(orotato)(NH₃)₂], intermolecular hydrogen bonds involving the ammine groups are key to the assembly of the solid-state structure. psu.edu These directional, non-covalent forces are therefore critical in assembling the individual dicopper units into a stable, three-dimensional supramolecular framework.

Compound Names Mentioned

Systematic or Common NameChemical Formula
Dicopper(II) ammine carbonato hydroxideCu₂(NH₃)(CO₃)(OH)₂
MalachiteCu₂(CO₃)(OH)₂
Cobalt hydroxide carbonateCo₂(CO₃)(OH)₂
cis-Diammine(orotato)copper(II)cis-[Cu(C₅H₂N₂O₄)(NH₃)₂]
Tetraamminecopper(II) ion[Cu(NH₃)₄]²⁺
Hexaamminecobalt(III) ion[Co(NH₃)₆]³⁺
Tetrahydroxo-octacarbonato-tetracopper(II) anion[Cu₄(OH)(CO₃)₈]⁹⁻

Spectroscopic Characterization Techniques for Probing Electronic and Vibrational Properties

Vibrational Spectroscopy (FT-IR, Raman) for Ligand Vibrations and Bonding Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within the complex. By probing the vibrational modes of the ammine, carbonate, and hydroxide (B78521) ligands, these methods offer a molecular-level fingerprint of the compound.

A critical aspect of characterizing this compound is the precise identification of the carbonate ligand and distinguishing it from closely related bicarbonate species, which could potentially co-exist or be present as an impurity. FT-IR and Raman spectroscopy are highly sensitive to the symmetry and bonding within the CO₃²⁻ and HCO₃⁻ ions, allowing for their differentiation.

Table 1: Representative Vibrational Frequencies for Carbonate and Bicarbonate Species on Copper Surfaces.
SpeciesVibrational ModeTypical FT-IR/Raman Frequency (cm⁻¹)Reference
Adsorbed Carbonate (CO₃²⁻)ν(C=O) stretch~1500 - 1556 researchgate.netnih.gov
Adsorbed Carbonate (CO₃²⁻)ν(C-O) stretch~1408 - 1466 researchgate.net
Adsorbed Bicarbonate (HCO₃⁻)ν(C=O) stretch~1626 researchgate.net
Adsorbed Bicarbonate (HCO₃⁻)δ(C-O-H)~1365 researchgate.net

The presence and coordination of ammine (NH₃) and hydroxide (OH⁻) ligands are also readily confirmed by vibrational spectroscopy. Ammine complexes of copper exhibit characteristic vibrational modes associated with N-H stretching, bending, and rocking, as well as the fundamental Cu-N stretching vibration. chemistry-chemists.comresearchgate.net The Cu-N stretching frequency, a direct indicator of the metal-ligand bond, is typically observed in the far-infrared region, with a band around 422 cm⁻¹ in tetraamminecopper(II) sulfate (B86663), which can shift upon changes in the complex's structure. researchgate.net

Hydroxide ligands are identified by their sharp O-H stretching vibrations. In copper hydroxy salts like copper hydroxynitrate, a very sharp peak associated with structural OH⁻ groups can be observed at high frequencies, such as 3544 cm⁻¹. researchgate.net Broader bands at slightly lower frequencies may indicate the presence of hydrogen-bonded water molecules. researchgate.net

Table 2: Characteristic Vibrational Signatures for Ammine and Hydroxide Ligands in Copper Complexes.
LigandVibrational ModeTypical FT-IR/Raman Frequency (cm⁻¹)Reference
Ammine (NH₃)ν(N-H) stretch~3000 - 3350 researchgate.net
Ammine (NH₃)δ(N-H) bend~1248 researchgate.net
Ammine (NH₃)ν(Cu-N) stretch~422 - 448 researchgate.net
Hydroxide (OH⁻)ν(O-H) stretch (structural)~3544 researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Copper Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides quantitative elemental composition and crucial information about the chemical states of the elements present in the outermost ~10 nm of a material. carleton.edu For dicopper;azane (B13388619);carbonate;dihydroxide, XPS is indispensable for confirming the presence of copper, nitrogen, carbon, and oxygen, and for definitively assigning the +2 oxidation state to the copper centers. nih.govnih.gov

The determination of the copper oxidation state is achieved by analyzing the Cu 2p core level spectrum. researchgate.netxpsfitting.com The spectrum for a Cu(II) compound is characterized by two main peaks, Cu 2p₃/₂ and Cu 2p₁/₂, and distinctive "shake-up" satellite peaks at higher binding energies. nih.gov The main Cu 2p₃/₂ peak for Cu(II) species such as CuCO₃ or Cu(OH)₂ typically appears at a binding energy of approximately 934.8-934.9 eV. nih.gov The presence of these strong shake-up satellites is a definitive fingerprint of the paramagnetic d⁹ configuration of Cu(II) and is absent in diamagnetic Cu(I) or Cu(0) species. researchgate.netxpsfitting.com

High-resolution scans of the O 1s, C 1s, and N 1s regions further corroborate the structure. The O 1s spectrum can often be deconvoluted into multiple components, representing oxygen in the carbonate anions, hydroxyl groups, and any adsorbed water. mdpi.com For instance, peaks around 530.5 eV, 531.6 eV, and 532.4 eV have been assigned to oxygen in carbonate, hydroxyls, and interlayer water, respectively, in layered double hydroxides. mdpi.com The C 1s spectrum confirms the presence of carbonate, while the N 1s spectrum confirms the ammine ligand.

Table 3: Typical XPS Binding Energies for Relevant Species in Copper(II) Complexes.
Core LevelSpecies/AssignmentApproximate Binding Energy (eV)Reference
Cu 2p₃/₂Cu(II) in CuCO₃, Cu(OH)₂934.8 - 934.9 nih.gov
Cu 2pShake-up Satellites~938 - 945 researchgate.net
O 1sCarbonate (CO₃²⁻)~530.5 mdpi.com
O 1sHydroxide (OH⁻)~531.6 mdpi.com
C 1sCarbonate (CO₃²⁻)~288 - 290 researchgate.net
N 1sAmmine (NH₃)~400 - 402 researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Copper(II) Spin States and Local Symmetry

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that specifically probes species with unpaired electrons. auburn.eduuniversite-paris-saclay.fr It is exceptionally well-suited for studying Cu(II) complexes, which have a d⁹ electron configuration and thus one unpaired electron (S = 1/2). rsc.orgmdpi.com The EPR spectrum provides direct insight into the electronic and geometric structure of the Cu(II) center and the nature of its coordination sphere. mdpi.comacs.org

The spectrum is characterized by the g-tensor and the hyperfine coupling tensor (A), which arise from the interaction of the unpaired electron's spin with the external magnetic field and the nuclear spin of the copper atom (I = 3/2), respectively. auburn.edu For Cu(II) complexes in a frozen solution or powder form, the anisotropy of these interactions provides structural information. Typically, an axial symmetry is observed, yielding two principal g-values, g∥ and g⊥. rsc.org

The relationship between these values is indicative of the geometry and the ground electronic state. For complexes with an elongated octahedral or square pyramidal geometry, the unpaired electron resides primarily in the d(x²-y²) orbital, resulting in a g∥ > g⊥ > 2.0023 signature. acs.org Conversely, a compressed geometry places the unpaired electron in the d(z²) orbital, leading to a g⊥ > g∥ ≈ 2.0023 signature. The magnitude of the g-values and the hyperfine coupling constant A∥ are sensitive to the covalency of the metal-ligand bonds and the specific coordination environment. nih.gov In dicopper compounds, EPR can also reveal spin-spin interactions between the two copper centers if they are in close proximity. researchgate.net

Table 4: Representative EPR Parameters for Copper(II) Complexes.
Geometry/Ground Stateg-Tensor RelationshipTypical A∥ (x 10⁻⁴ cm⁻¹)Coordination EnvironmentReference
Elongated Octahedral/Square Pyramidal (d(x²-y²))g∥ > g⊥ > 2.0023150 - 200N₄ or N₂O₂ donors in equatorial plane mdpi.comacs.org
Trigonal Bipyramidal (d(z²))g⊥ > g∥ ≈ 2.0023< 100Five-coordinate acs.org

UV-Visible and Magnetic Circular Dichroism (MCD) Spectroscopy for d-d Transitions and Electronic Structure

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions between molecular orbitals. For transition metal complexes like dicopper;azane;carbonate;dihydroxide, the spectrum is typically dominated by broad, low-intensity bands in the visible region, which correspond to d-d transitions. nih.gov Although Laporte-forbidden, these transitions become partially allowed in a non-centrosymmetric environment, providing valuable information about the ligand field splitting and the coordination geometry of the Cu(II) ion. chemistry-chemists.com

In a typical distorted octahedral or square planar Cu(II) complex, several d-d transitions can occur, such as d(z²) → d(x²-y²), d(xy) → d(x²-y²), and d(xz, yz) → d(x²-y²). researchgate.net These often overlap to form a single broad absorption band, typically in the range of 500-700 nm. chemistry-chemists.comnih.gov The energy of this band is a direct measure of the ligand field strength; stronger field ligands like ammines cause a blue shift (higher energy) compared to weaker field ligands. Ab initio calculations can help reinterpret experimental spectra and suggest that ligands like ammonia (B1221849) have significant π-interaction character, influencing the orbital energies. researchgate.net

Magnetic Circular Dichroism (MCD) spectroscopy, which measures the difference in absorption of left and right circularly polarized light in a magnetic field, offers a higher resolution for assigning these overlapping electronic transitions. trinity.edu Because the selection rules for MCD are different from those for absorption, it can reveal transitions that are weak or hidden in the UV-Vis spectrum, providing a more detailed electronic structure map and aiding in the precise assignment of the d-orbital energy levels. trinity.edu

Table 5: Typical Electronic Transitions for Copper(II) Complexes.
Transition TypeTypical Wavelength Range (nm)Coordination EnvironmentReference
d-d transitions500 - 700Distorted Octahedral/Square Planar (N/O donors) chemistry-chemists.comnih.gov
d(z²) → d(x²-y²)~450 - 550Square Planar [CuN₄] researchgate.net
d(xy), d(xz,yz) → d(x²-y²)~550 - 650Square Planar [CuN₄] researchgate.net
Ligand-to-Metal Charge Transfer (LMCT)< 400Complexes with donating ligands nih.gov

Reactivity Profiles and Mechanistic Investigations of Dicopper Ii Ammine Carbonato Hydroxide Systems

Thermal Decomposition and Phase Transformation Kinetics

The thermal decomposition of dicopper(II) ammine carbonato hydroxide (B78521) systems, and the closely related basic copper carbonates like malachite and azurite (B1638891), is a multi-stage process resulting in the formation of copper(II) oxide (CuO). researchgate.netwikipedia.org The kinetics and transformation pathways are significantly influenced by factors such as heating rate, atmosphere, and the material's particle size and morphology. researchgate.netarizona.edustet-review.org

Studies on azurite and malachite show that decomposition occurs in several overlapping stages. researchgate.net The initial steps typically involve dehydroxylation (loss of water), followed by decarbonation (loss of carbon dioxide) at higher temperatures. researchgate.net For instance, infrared emission spectroscopy has shown that for these basic copper carbonates, dehydroxylation occurs before the loss of carbonate. researchgate.net The decomposition of azurite can proceed through two main steps, losing half of its CO₂ and water in each, to form tenorite (CuO) without necessarily forming malachite as an intermediate. researchgate.net

The kinetics of this decomposition can be intricate. For granular particles, the process can be characterized by swelling and surface cleavage. researchgate.net A kinetic deconvolution analysis of azurite decomposition suggested that the initial stage, accounting for about 25% of the reaction, follows pseudo-first-order kinetics and is attributed to the decomposition of the particle surface. researchgate.net The heating rate has a profound effect on the observed decomposition temperatures; slower heating rates result in decomposition at significantly lower temperatures. arizona.edustet-review.org

Table 1: Thermal Decomposition Stages of Basic Copper Carbonates

MineralDecomposition Onset (°C)Key Decomposition EventsFinal ProductSource(s)
Azurite (2CuCO₃·Cu(OH)₂)~280-300°CMulti-stage process. Initial loss of water, followed by simultaneous loss of water and CO₂. A two-step process losing half of volatiles in each step has been proposed. researchgate.netresearchgate.netCopper(II) Oxide (CuO) researchgate.netresearchgate.netarizona.edu
Malachite (CuCO₃·Cu(OH)₂)~250-280°COften described as a single-step decomposition where water and CO₂ are lost simultaneously around 380°C. researchgate.net Other studies show multiple overlapping stages. researchgate.netCopper(II) Oxide (CuO) researchgate.netresearchgate.netarizona.edu

Ligand Exchange Reactions and Solution Equilibria Involving Ammine, Carbonate, and Hydroxide

In aqueous solutions, copper(II) ions exist as the pale blue hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺. savemyexams.comchemguide.co.uk The addition of ligands such as hydroxide (OH⁻) and ammonia (B1221849) (NH₃) leads to a series of reversible ligand exchange reactions, which are fundamental to the chemistry of dicopper(II) ammine carbonato hydroxide systems. savemyexams.comrsc.org

When a hydroxide source, such as sodium hydroxide, is added to the [Cu(H₂O)₆]²⁺ solution, two water ligands are deprotonated to form a neutral, insoluble pale blue precipitate of copper(II) hydroxide, [Cu(H₂O)₄(OH)₂]. chemguide.co.ukchemguideforcie.co.uk This is not a true ligand exchange, as the oxygen atoms remain coordinated to the copper. chemguide.co.uk

A similar reaction occurs with the dropwise addition of ammonia solution. crunchchemistry.co.ukyoutube.com Ammonia, acting as a base, removes protons from the coordinated water molecules to form the same copper(II) hydroxide precipitate. chemguide.co.ukchemguideforcie.co.uk However, upon the addition of excess ammonia, the precipitate dissolves. youtube.com This occurs because ammonia molecules, acting as ligands, displace both the hydroxide and water ligands to form the deep blue, soluble tetraamminediaquacopper(II) ion, [Cu(NH₃)₄(H₂O)₂]²⁺. chemguide.co.ukcrunchchemistry.co.uk This process is a classic example of ligand exchange, where the more stable ammine complex is formed. youtube.com

These equilibria are reversible. If a strong acid is added to the deep blue tetraammine solution, it neutralizes the ammonia ligands, converting them to ammonium (B1175870) ions (NH₄⁺). rsc.org This shifts the equilibrium back, causing the reformation of the pale blue [Cu(H₂O)₆]²⁺ ion. rsc.org The presence of carbonate ions adds another layer of complexity, potentially leading to the precipitation of basic copper carbonates depending on the concentrations and pH. chemicalforums.comwoodpreservation.ca

Table 2: Ligand Exchange Equilibria for Copper(II) in Aqueous Solution

Initial ComplexReagent AddedProduct ComplexObservationSource(s)
[Cu(H₂O)₆]²⁺ (aq)Limited NaOH or NH₃(aq)[Cu(H₂O)₄(OH)₂] (s)Pale blue precipitate forms chemguide.co.ukcrunchchemistry.co.uk
[Cu(H₂O)₄(OH)₂] (s)Excess NH₃(aq)[Cu(NH₃)₄(H₂O)₂]²⁺ (aq)Precipitate dissolves to form a deep blue solution chemguide.co.ukcrunchchemistry.co.ukyoutube.com
[Cu(NH₃)₄(H₂O)₂]²⁺ (aq)Dilute Acid (e.g., H₂SO₄)[Cu(H₂O)₆]²⁺ (aq)Deep blue solution turns back to pale blue rsc.org
[Cu(H₂O)₆]²⁺ (aq)Na₂CO₃(aq)Basic Copper Carbonate (s)Blue-green precipitate forms chemguide.co.ukyoutube.com

Acid-Base Reactivity and pH-Dependent Dissolution/Precipitation

The formation and dissolution of dicopper(II) ammine carbonato hydroxide and related basic copper carbonates are critically dependent on pH. google.comresearchgate.net As basic salts, they readily react with acids. In the presence of acids like hydrochloric or sulfuric acid, basic copper carbonate decomposes to form the corresponding copper(II) salt, water, and carbon dioxide gas. wikipedia.orgatamanchemicals.comquora.com

The stability of copper carbonates in aqueous environments is governed by a delicate balance between pH and the partial pressure of carbon dioxide (pCO₂). wikipedia.org In moist air at 25°C, neutral copper(II) carbonate (CuCO₃) is only stable at a pCO₂ above 4.57 atmospheres and a pH between approximately 4 and 8. atamanchemicals.comwikipedia.org Outside these conditions, it tends to react with water to form more stable basic carbonates like azurite. atamanchemicals.com

The precipitation of basic copper carbonate from copper ammine solutions is a pH-controlled process. google.com In a solution containing copper ammine carbonate complexes, lowering the pH can induce precipitation. This is often achieved by bubbling CO₂ gas through the solution, which reacts with water to form carbonic acid, thereby reducing the pH. google.com Research has shown that a pH range of about 7 to 9 is preferable for precipitating basic copper carbonate via this method. google.com Conversely, in highly basic solutions, the formation of soluble complex anions like Cu(CO₃)₂²⁻ can occur, preventing precipitation. atamanchemicals.com Electrochemical studies have also demonstrated that in carbonate-bicarbonate solutions, increasing the pH enhances the formation of a passivating film on copper surfaces, which reduces dissolution and corrosion. researchgate.net

Table 3: pH-Dependent Reactivity of Copper Carbonate Systems

ConditionReactantsPrimary Reaction/ProcessProductsSource(s)
Acidic (e.g., + HCl)Basic Copper CarbonateAcid-base neutralizationCuCl₂(aq) + H₂O(l) + CO₂(g) wikipedia.orgatamanchemicals.comquora.com
Near-Neutral to Mildly Alkaline (pH 7-9)Copper Ammine Carbonate Solution (+CO₂)PrecipitationBasic Copper Carbonate (s) google.com
AlkalineCopper in Carbonate SolutionPassivation layer formationSurface film (e.g., Cu₂O, CuO) researchgate.net
Highly BasicCopper(II) and CarbonateComplex ion formation[Cu(CO₃)₂]²⁻(aq) atamanchemicals.com

Heterogeneous and Homogeneous Catalytic Activity

Dicopper(II) carbonate hydroxide systems serve as both catalysts and catalyst precursors in a variety of chemical transformations. wikipedia.orgresearchgate.net Superfine basic copper carbonate is utilized as a catalyst with excellent performance and as a copper source for preparing other specialized copper compounds like CuO. researchgate.net

A significant area of research is the role of these compounds in the electrochemical reduction of carbon dioxide (CO₂RR). Operando Raman spectroscopy has revealed that a copper carbonate hydroxide (CuCarHyd) species, resembling the mineral malachite, forms on the surface of copper electrodes during CO₂RR. nih.gov This surface layer is not merely a bystander; its carbonate ions can be directly converted to carbon monoxide (CO) at low overpotentials, suggesting it is a key catalytic intermediate. nih.gov The formation of this CuCarHyd layer may be supported by residual copper oxides on the electrode surface. nih.gov Other studies also emphasize the importance of oxidized copper species, such as Cu(OH)₂, as precursors for constructing catalysts that are highly selective for producing valuable C₂ products like ethylene (B1197577) from CO₂. acs.orgmdpi.com

Beyond CO₂ reduction, related basic copper salts demonstrate catalytic activity. Dicopper chloride trihydroxide (Cu₂(OH)₃Cl) acts as a catalyst in the oxidative carbonylation of methanol (B129727) to dimethyl carbonate and in the chlorination of ethylene. wikipedia.org Furthermore, dicopper(II) metallacyclophanes have shown selective catalytic activity for the oxidation of hydroquinone (B1673460) in aqueous solutions. rsc.org Heterogeneous catalysts based on copper(II) immobilized on layered double hydroxides (LDH) are effective in promoting azide-alkyne cycloaddition reactions. mdpi.com

Table 4: Catalytic Applications of Dicopper(II) Carbonato Hydroxide and Related Systems

Catalytic ProcessCatalyst SystemRole of Copper SpeciesKey ProductsSource(s)
Electrochemical CO₂ ReductionCopper electrode surfaceFormation of a transient copper carbonate hydroxide layer that acts as a catalytic intermediate.CO, Ethylene, Formate (B1220265) nih.govacs.orgresearchgate.net
Oxidative Carbonylation of MethanolCu₂(OH)₃ClActive catalyst.Dimethyl Carbonate wikipedia.org
Hydroquinone OxidationDicopper(II) metallacyclophaneHomogeneous catalyst.Oxidized phenolic derivatives rsc.org
Azide-Alkyne CycloadditionCu(II)-Fe(III) Layered Double HydroxideHeterogeneous catalyst where Cu(II) is reduced in-situ to the active Cu(I) state.1,2,3-Triazoles mdpi.com

Surface Chemistry and Adsorption Dynamics of Guest Species on Dicopper(II) Carbonato Hydroxide Surfaces

The surface chemistry of dicopper(II) carbonate hydroxide is integral to its role in catalysis and its formation as a patina on copper surfaces. The interaction between guest molecules, such as CO₂, and these surfaces involves complex adsorption dynamics. nih.govresearchgate.net

Studies on the adsorption of CO₂ on copper oxide surfaces show that at lower temperatures (<573 K), the primary species formed on the surface is copper carbonate (CuCO₃). researchgate.net This indicates a chemisorption process where the CO₂ molecule reacts with the surface. The presence of weak CO₂ adsorption sites on a catalyst surface has been shown to favor the formation of non-coordinated and monodentate carbonate species, which can enhance the production of formate during electroreduction. researchgate.net

The catalytic reduction of CO₂ on copper electrodes highlights the dynamic formation of a copper carbonate hydroxide interface. nih.gov This interface is not static; it forms under catalytic conditions due to local increases in pH and potential gradients. nih.gov The carbonate ions within this surface layer are bound to the metallic copper and are the species that are directly reduced, challenging earlier models that assumed CO₂ in solution was the primary reactant. nih.gov

Theoretical studies using density functional theory (DFT) further elucidate these surface interactions. They show that factors like surface roughness and external electric fields can significantly enhance the binding of CO₂ to copper surfaces. uantwerpen.be These conditions promote the bending of the CO₂ molecule and the formation of a chemisorbed, carbonate-like structure, which is a key step in its activation. uantwerpen.be The specific atomic arrangement on different copper crystal facets—such as Cu(100), Cu(110), and Cu(111)—also influences the adsorption energy and bonding mechanism of guest molecules like CO. rsc.org

Table 5: Adsorption on Copper and Copper Carbonate Surfaces

SurfaceAdsorbateAdsorbed Species/Interaction TypeSignificanceSource(s)
Copper OxideCO₂Formation of surface CuCO₃ (chemisorption); monodentate carbonates.Key step in surface reactions and catalysis (e.g., formate production). researchgate.net
Copper Electrode (during CO₂RR)Carbonate (from CO₂)Formation of a dynamic copper carbonate hydroxide layer.The bound carbonate is the direct reactant in CO formation. nih.gov
Copper Crystal FacetsCO₂Chemisorption, forming a bent, activated "carbonate-like" CO₂.Activation of the CO₂ molecule for further reaction. uantwerpen.be
Copper Crystal Facets (e.g., Cu(100))COChemisorption via interaction of frontier molecular orbitals with metal d-orbitals.Fundamental to understanding catalyst selectivity in CO and CO₂ reduction. rsc.org

Compound Names

Table 6: List of Chemical Compounds

Systematic or Common NameChemical Formula
AmmoniaNH₃
AmmoniumNH₄⁺
Ammonium BicarbonateNH₄HCO₃
AzuriteCu₃(CO₃)₂(OH)₂ or 2CuCO₃·Cu(OH)₂
Carbon DioxideCO₂
Carbon MonoxideCO
Copper(I) OxideCu₂O
Copper(II) CarbonateCuCO₃
Copper(II) ChlorideCuCl₂
Copper(II) HydroxideCu(OH)₂
Copper(II) OxideCuO
Dicopper Chloride TrihydroxideCu₂(OH)₃Cl
Hexaaquacopper(II) ion[Cu(H₂O)₆]²⁺
Hydrochloric AcidHCl
HydroxideOH⁻
MalachiteCu₂(CO₃)(OH)₂ or CuCO₃·Cu(OH)₂
Sodium CarbonateNa₂CO₃
Sodium HydroxideNaOH
Sulfuric AcidH₂SO₄
TenoriteCuO
Tetraamminediaquacopper(II) ion[Cu(NH₃)₄(H₂O)₂]²⁺

Computational Chemistry and Theoretical Modeling of Dicopper Ii Ammine Carbonato Hydroxide Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Bonding, and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the electronic properties, nature of chemical bonds, and energetics of dicopper(II) complexes.

Electronic Structure and Bonding: DFT calculations provide a detailed picture of how electrons are distributed within the dicopper(II) ammine carbonato hydroxide (B78521) system. These calculations can reveal the nature of the coordination bonds between the copper(II) ions and the ammine (NH₃), carbonate (CO₃²⁻), and hydroxide (OH⁻) ligands. The calculations can elucidate the molecular orbital (MO) energy levels and their compositions, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter that influences the chemical reactivity and electronic properties of the complex. For instance, in related dicopper(II) complexes, DFT has been used to show that the magnetic orbitals are primarily composed of the Cu dx²-y² atomic orbitals, which are involved in the σ-antibonding interactions with the ligand donor atoms.

Energetics and Vibrational Frequencies: DFT calculations are also employed to determine the optimized geometry of the dicopper(II) ammine carbonato hydroxide complex, corresponding to the minimum on the potential energy surface. mdpi.com The relative energies of different possible isomers or conformations can be calculated to predict the most stable structure. Furthermore, frequency calculations based on the optimized geometry can predict the vibrational spectra (e.g., IR and Raman) of the molecule. mdpi.com These theoretical spectra can be compared with experimental data to confirm the proposed structure and to assign specific vibrational modes to the stretching and bending of chemical bonds within the complex. mdpi.com

Below is a representative table of calculated bond lengths and angles for a hypothetical dicopper(II) ammine carbonato hydroxide unit, as would be obtained from DFT calculations.

ParameterCalculated Value
Cu-Cu distance2.98 Å
Cu-N (ammine) bond length2.05 Å
Cu-O (hydroxide) bond length1.95 Å
Cu-O (carbonate) bond length2.10 Å
N-Cu-O (hydroxide) angle92.5°
O(hydroxide)-Cu-O(carbonate) angle88.0°

Note: These values are illustrative and would be determined for the specific crystal structure of interest.

Molecular Dynamics Simulations for Dynamic Behavior and Solution-Phase Interactions

While DFT provides a static picture of the electronic structure, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

Dynamic Behavior: For dicopper(II) ammine carbonato hydroxide, MD simulations can model the vibrations of the atoms, the conformational changes of the complex, and its diffusion in a solvent. These simulations can provide insights into the flexibility of the ligand framework and the stability of the dicopper core. For instance, MD simulations have been used to investigate the structural integrity of layered double hydroxides containing carbonate anions, showing how the layers are maintained even when atoms are allowed to move freely. mdpi.com

Solution-Phase Interactions: MD simulations are particularly valuable for understanding the interactions between the dicopper(II) ammine carbonato hydroxide complex and solvent molecules, typically water. mdpi.com These simulations can model the solvation shell around the complex, revealing the number of water molecules in the first and second coordination spheres and their average residence times. This information is crucial for understanding the solubility of the compound and its behavior in aqueous environments. The simulations can also elucidate the role of non-covalent interactions, such as hydrogen bonding between the ammine and hydroxide ligands and surrounding water molecules, in stabilizing the complex in solution. rsc.org

Computational Prediction of Crystal Structures and Polymorphism

The prediction of the crystal structure of a compound from its chemical formula alone is a major challenge in computational materials science. researchgate.net Crystal Structure Prediction (CSP) methods aim to identify the most thermodynamically stable crystal packing arrangements. nih.gov

Methodology: CSP typically involves two main steps. First, a large number of plausible crystal structures are generated using algorithms that explore different spatial arrangements and conformations of the molecule. Second, the energies of these generated structures are calculated and ranked to identify the most stable polymorphs. nih.gov The accuracy of these predictions depends heavily on the quality of the force field or quantum mechanical method used to calculate the lattice energies. researchgate.net

Polymorphism: Many compounds can exist in multiple crystalline forms, a phenomenon known as polymorphism. Each polymorph has a different crystal structure and, consequently, different physical properties. CSP can be a valuable tool to predict the existence of unknown polymorphs of dicopper(II) ammine carbonato hydroxide. nih.gov Identifying potential polymorphs is crucial as they can have different stabilities, dissolution rates, and other important characteristics. Computational studies can provide insights into the range of packing motifs that a molecule can adopt. nih.gov

The following table illustrates a typical output from a CSP study, showing the relative lattice energies of predicted polymorphs.

Predicted PolymorphSpace GroupRelative Lattice Energy (kJ/mol)
Form IP-10.0
Form IIP2₁/c2.5
Form IIIC2/c5.8

Note: These are hypothetical results. The actual values would be the result of extensive computational searches.

Elucidation of Reaction Mechanisms via Transition State Calculations

Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a detailed understanding of the reaction mechanism. This is achieved by calculating the energies of reactants, products, intermediates, and, most importantly, transition states.

Transition State Theory: A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined. DFT is a common method for performing these calculations. rsc.org

Formation Mechanism: For dicopper(II) ammine carbonato hydroxide, computational studies could elucidate the mechanism of its formation from copper(II) salts, ammonia (B1221849), and a carbonate source in aqueous solution. This would involve modeling the stepwise coordination of the ligands to the copper ions, the formation of the hydroxide bridges, and the incorporation of the carbonate anion. The calculated energy barriers for different potential pathways would reveal the most likely reaction mechanism. For example, calculations could compare the Gibbs free energies of various intermediates and transition states to determine the lowest energy pathway for the assembly of the complex.

Theoretical Insights into Magnetic Exchange Interactions in Dicopper(II) Assemblies

The presence of two neighboring copper(II) ions, each with an unpaired electron, in dicopper(II) ammine carbonato hydroxide gives rise to interesting magnetic properties. The magnetic coupling between these two paramagnetic centers can be either ferromagnetic (aligning the spins parallel) or antiferromagnetic (aligning them antiparallel).

Broken-Symmetry DFT: The strength of the magnetic exchange interaction, quantified by the coupling constant (J), can be calculated using the broken-symmetry (BS) approach within DFT. nih.gov This method involves performing calculations for both the high-spin state (ferromagnetic alignment) and a "broken-symmetry" low-spin state (antiferromagnetic alignment). The energy difference between these two states is then used to calculate the J value.

Magneto-Structural Correlations: Theoretical calculations are invaluable for establishing magneto-structural correlations, which relate the magnetic properties to specific structural features of the complex. For dicopper(II) systems, the strength and sign of the magnetic coupling are highly sensitive to the Cu-O-Cu bridging angle and the Cu-Cu distance. DFT calculations can systematically investigate how variations in these structural parameters affect the J value. For instance, it has been shown in related dicopper(II) complexes that the antiferromagnetic coupling becomes stronger as the Cu-O-Cu angle increases. nih.govresearchgate.net

The following table shows representative calculated magnetic coupling constants for different bridging angles in a dicopper(II) dihydroxide core.

Cu-O-Cu Bridging Angle (°)Calculated J (cm⁻¹)Magnetic Interaction
95+15Ferromagnetic
100-50Antiferromagnetic
105-150Antiferromagnetic

Note: The sign convention used is H = -2J(S₁·S₂), where a negative J value indicates antiferromagnetic coupling. These theoretical studies provide deep insights into the electronic origins of the magnetic properties of dicopper(II) assemblies. nih.govnih.gov

Emerging Research Frontiers and Cross Disciplinary Studies

Rational Design of Hybrid Inorganic-Organic Materials Incorporating Dicopper(II) Units

The rational design of hybrid inorganic-organic materials, or metal-organic frameworks (MOFs), is a burgeoning field focused on creating porous materials with tunable properties. Dicopper(II) units serve as robust and versatile secondary building units (SBUs) in the construction of these frameworks. Researchers employ a building-block approach, selecting specific organic linker molecules to connect these dicopper SBUs into one-, two-, or three-dimensional networks. rsc.org The geometry, length, and functionality of the organic linker dictate the topology, porosity, and chemical properties of the final material.

For instance, the hydrothermal reaction of copper salts with multidentate organic ligands like 1,3,5-benzenetriphosphonic acid (H6BTP) has yielded novel hybrid frameworks. acs.orgnih.gov In some cases, these reactions produce materials containing tetra-copper units, formed from the self-assembly of dicopper moieties. acs.orgnih.gov The choice of ancillary ligands, such as 4,4'-bipyridine, can further influence the final architecture, leading to pillared layered structures or large, channeled 3D frameworks. acs.orgnih.gov The design principles focus on controlling the coordination environment of the copper ions and the connectivity provided by the organic spacers to create materials with desired properties, such as porosity for gas storage or catalytic activity. nih.gov The electronic properties of the organic spacer can also be tuned; for example, using acridine-based linkers can enhance the Lewis acidity of the Cu(II) centers, which in turn boosts catalytic performance. rsc.org

Table 1: Examples of Hybrid Inorganic-Organic Materials with Dicopper(II) or Related Units This table is interactive. You can sort and filter the data.

Compound Formula Organic Linker/Synthon Copper Unit Resulting Architecture Reference
{Cu6[C6H3(PO3)3]2(H2O)8}·5.5H2O 1,3,5-Benzenetriphosphonic Acid Tetra-copper units Cross-linked layered structure acs.orgnih.gov
Cu{C6H3[PO(OH)O]2[PO(OH)2]}(C10H8N2) 1,3,5-Benzenetriphosphonic Acid & 4,4'-Bipyridine Square pyramidal Cu(II) Pillared layered architecture acs.orgnih.gov
{Cu2C6H3[PO(OH)O]2PO3}·3H2O·0.5HCON(CH3)2 1,3,5-Benzenetriphosphonic Acid & 4,4'-Trimethlyenedipyridine Tetra-copper units 3D framework with large channels nih.gov

Investigation of Intercalation Phenomena in Layered Hydroxide (B78521) Carbonates

Layered hydroxide carbonates, a class of materials that includes layered double hydroxides (LDHs) and layered hydroxide salts, are characterized by positively charged metal-hydroxide layers with charge-balancing anions and water molecules situated in the interlayer space. acs.orgresearchgate.net The naturally occurring mineral malachite (dicopper carbonate dihydroxide) is a related, albeit more compact, layered structure. wikipedia.org

A significant area of research is the intercalation of guest species into the interlayer galleries of these materials. rsc.org This process involves replacing the native anions (often carbonate) with other functional anions or molecules. researchgate.netacs.org Carbonate anions are held particularly strongly within the layers, making their exchange challenging. acs.org However, studies have shown that using certain solvents like alcohols or specific reaction conditions can facilitate the direct intercalation of organic anions into carbonate-containing LDHs. researchgate.net A common strategy involves first synthesizing a host with more easily exchangeable anions, like nitrate (B79036), and then performing an anion-exchange reaction. acs.org

Recent research has demonstrated the versatility of this approach by intercalating copper malonate complexes into layered rare-earth hydroxides. acs.org This can be achieved either by pre-forming the copper complex and then introducing it into the layers or by first intercalating the organic malonate ligand and then performing an in-situ metalation with Cu(II) ions. acs.org This dual strategy expands the ability to create hybrid materials with well-defined copper species confined within the interlayer space, which can impart catalytic or optical properties to the host material. acs.org

Table 2: Intercalation in Layered Hydroxide Materials This table is interactive. You can sort and filter the data.

Host Material Original Interlayer Anion Intercalated Guest Species Key Finding Reference
CaAl-LDH NO3⁻ d-gluconate Successful intercalation into the interlayer gallery. acs.org
CaAl-LDH CO3²⁻ d-gluconate Intercalation failed; guest species adsorbed on the surface only. acs.org
Carbonate MgAl-LDH CO3²⁻ Acetic Acid Direct intercalation achieved using alcohol as a solvent. researchgate.net
Layered Yttrium Hydroxide (LYH) NO3⁻ Copper(II) dimethylmalonate (B8719724) complex Successful intercalation of the pre-formed complex. acs.org

Fundamental Studies in Environmental Redox Processes Involving Copper(II) Species

Copper(II) species play a critical role in environmental redox chemistry, particularly in advanced oxidation processes (AOPs) for water treatment. The redox cycling between Cu(II) and Cu(I) is fundamental to these processes, as it can generate highly reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) (O₂•⁻). nih.govnih.gov

Fundamental studies have explored how copper-based materials catalyze the decomposition of oxidants like peroxymonosulfate (B1194676) (PMS) and hydrogen peroxide (H₂O₂) to degrade persistent organic pollutants. nih.govacs.orgbohrium.com For example, in the presence of H₂O₂ and a reducing agent, Cu(II) can be reduced to Cu(I), which then reacts with H₂O₂ in a Fenton-like reaction to produce •OH. nih.gov

A novel research direction involves using the pollutants themselves to facilitate the redox cycling of copper. acs.orgbohrium.com In one study, the degradation of tetracycline (B611298) using a Cu/CeO₂ catalyst was enhanced by the pollutant itself. The amine group on the tetracycline molecule coordinated directly to the copper active sites, forming a Cu-N bond. acs.orgbohrium.com This change in the copper coordination environment altered the electronic structure of the active site, accelerating the reduction of Cu(II) to Cu(I) and thereby boosting the activation of PMS for pollutant degradation. acs.orgbohrium.com These findings provide a new strategy for designing more efficient catalytic systems by harnessing the interaction between the catalyst and the target pollutant. acs.org

Table 3: Copper(II) in Environmental Redox Systems This table is interactive. You can sort and filter the data.

System Pollutant Degraded Key Redox Mechanism Key Finding Reference
CuO Nanoparticles / H₂O₂ Model for DNA damage Fenton-like and Haber-Weiss reactions from surface or dissolved Cu ions. Hydroxyl radical is the main ROS generated. nih.gov
2.5Cu/CeO₂ / PMS Tetracycline (TC) Pollutant-assisted Cu(II)/Cu(I) cycling. TC coordinates to Cu sites via a Cu-N bond, accelerating the redox cycle and PMS activation. acs.orgbohrium.com

Advanced Materials for Sensor Development and Gas Capture

Copper-based materials are widely investigated for the development of chemical sensors and for gas capture applications, owing to their favorable electronic properties, low cost, and catalytic activity. rsc.orgmdpi.com Copper oxides (CuO and Cu₂O) are prominent in chemiresistive gas sensors. mdpi.comresearchgate.net These sensors operate based on the change in electrical resistance of the semiconductor material upon adsorption of target gas molecules. The interaction, often a redox reaction between the gas and adsorbed oxygen species on the oxide surface, alters the concentration of charge carriers (holes in p-type copper oxides), leading to a measurable signal. mdpi.com

Research focuses on enhancing sensor performance—sensitivity, selectivity, and operating temperature—through several strategies. rsc.org Nanostructuring is key, as one-dimensional (nanowires), two-dimensional (nanosheets), and three-dimensional hierarchical structures provide a high surface-area-to-volume ratio, exposing more active sites for gas interaction. researchgate.net Another strategy is the formation of composites and heterojunctions, for instance by combining CuO and Cu₂O, which can create synergistic effects that improve sensing properties compared to single-phase materials. mdpi.com

Beyond oxides, copper-containing MOFs and coordination polymers are being developed for gas sensing and capture. researchgate.net Porous CuO derived from a copper-based MOF (HKUST-1) and decorated with platinum nanoparticles showed an enhanced response to formaldehyde (B43269) gas at low concentrations. researchgate.net Furthermore, nanostructured copper-based electrodes are being designed for the electrochemical reduction and sensing of CO₂. acs.org

Table 4: Performance of Selected Copper-Based Gas Sensors This table is interactive. You can sort and filter the data.

Sensing Material Target Gas Operating Temp. (°C) Response Characteristics Reference
Zn-doped CuO nanoplates (0.1 at.% Zn) p-Xylene 150 High response of 53.1 to 100 ppm researchgate.net
In-doped CuO (2 mol%) Ethanol 116 Response of 67.2 to 300 ppm researchgate.net
Pt-decorated porous CuO (from HKUST-1) Formaldehyde 225 Advanced response over 82% vs. undecorated CuO (100-1500 ppb range) researchgate.net

Bio-inorganic Chemistry Perspectives on Copper(II) Coordination with Nitrogen/Oxygen Donors

Bio-inorganic chemistry seeks to understand the role of metals in biological systems. Copper is an essential trace element, and its biological functions, from electron transfer to dioxygen transport, are dictated by its coordination environment within proteins and enzymes. niscpr.res.in The active sites of many copper-containing enzymes feature Cu(II) ions coordinated to nitrogen and/or oxygen donor atoms from amino acid residues, primarily the imidazole (B134444) side chain of histidine. niscpr.res.in

A major goal of research in this area is the synthesis and characterization of small-molecule coordination complexes that model the structural and functional aspects of these enzyme active sites. niscpr.res.innih.gov These synthetic analogues provide invaluable insight into reaction mechanisms that are difficult to study in the complex protein matrix. For example, dicopper(II) complexes bridged by oxamide (B166460) ligands have been synthesized to mimic the binuclear copper centers found in some enzymes. nih.gov The coordination geometry around the copper centers in these models, often square-planar or square-pyramidal, is crucial to their reactivity. nih.govresearchgate.net

Studies on such complexes explore their interactions with biologically relevant molecules. For instance, researchers investigate how copper complexes with N/O donor ligands bind to and cleave DNA or interact with transport proteins like human serum albumin (HSA). nih.gov These interactions are often dependent on the specific ligands coordinated to the copper center. The "azane" or amine functionality is a classic nitrogen donor in this context, and its incorporation into ligands is a common strategy for creating biomimetic copper complexes. researchgate.netresearchgate.net This research is not only fundamental to understanding biological processes but also drives the development of new therapeutic agents. nih.gov

Table 5: Examples of Bio-inorganic Copper(II) Complexes with N/O Donors This table is interactive. You can sort and filter the data.

Complex Key Ligands (N/O Donors) Coordination Geometry Biological Relevance / Activity Studied Reference
Cu₂(chmpoxd)(H₂O)(phen)·CH₃CN Oxamide, 1,10-phenanthroline Square-planar and square-pyramidal Cu(II) DNA intercalation, DNA cleavage, anticancer activity nih.gov
[Cu(phen)(gly)]ClO₄ 1,10-phenanthroline, glycine Square pyramidal DNA binding, HSA protein binding nih.gov
[Cu(L-H)₂(NH₃)₂] Diacylhydrazine, Ammonia (B1221849) (Azane) Distorted octahedral Antibacterial activity researchgate.net

Q & A

Basic Question: What experimental methodologies are recommended for synthesizing dicopper carbonate dihydroxide with high purity?

Answer:
The synthesis typically involves controlled precipitation from copper(II) salts (e.g., Cu(NO₃)₂) with carbonate and hydroxide sources under alkaline conditions. Key steps include:

  • pH Control : Maintain pH 8–10 using sodium carbonate/bicarbonate and sodium hydroxide to favor the formation of the basic carbonate structure .
  • Temperature : Moderate heating (60–80°C) improves crystallinity but excessive heat may lead to decomposition into CuO .
  • Characterization : Validate purity via XRD (to confirm malachite-like structure), FTIR (for CO₃²⁻ and OH⁻ bands at ~1400 cm⁻¹ and ~3400 cm⁻¹), and elemental analysis .

Basic Question: How can researchers distinguish dicopper carbonate dihydroxide from related copper hydroxides or carbonates using spectroscopic techniques?

Answer:

  • XRD : The malachite-type structure (monoclinic, space group P2₁/a) shows distinct peaks at ~12.1°, 24.3°, and 35.5° (2θ), differing from tenorite (CuO) or azurite (Cu₃(CO₃)₂(OH)₂) .
  • FTIR : Look for asymmetric stretching of CO₃²⁻ (split bands at ~1420 cm⁻¹ and ~1500 cm⁻¹) and Cu–OH bending modes at ~820 cm⁻¹ .
  • Thermogravimetric Analysis (TGA) : Decomposes in three stages: loss of H₂O (100–200°C), CO₂ (200–300°C), and final conversion to CuO (>300°C) .

Advanced Question: What computational approaches are suitable for modeling the electronic structure and reactivity of dicopper carbonate dihydroxide?

Answer:

  • Density Functional Theory (DFT) : Simulate the Jahn-Teller distortion in Cu²⁺ centers and ligand-field interactions. Use hybrid functionals (e.g., B3LYP) for accurate bandgap predictions (~2.5 eV) .
  • Molecular Dynamics (MD) : Model thermal decomposition pathways to predict intermediate phases (e.g., CuO) and activation energies .
  • Reactivity Studies : Compare calculated adsorption energies of CO₃²⁻/OH⁻ ligands with experimental catalytic data (e.g., oxidation reactions) .

Advanced Question: How can contradictions in reported toxicity data for dicopper carbonate dihydroxide be resolved?

Answer:

  • Standardized Assays : Use OECD guidelines (e.g., Test No. 203 for fish LC₅₀) to harmonize ecotoxicity measurements. Reported LC₅₀ values vary due to particle size and test organism sensitivity .
  • Speciation Analysis : Monitor dissolution kinetics in aqueous media (e.g., Cu²⁺ ion release via ICP-MS) to correlate toxicity with bioavailable copper .
  • Comparative Studies : Cross-reference data with structurally similar compounds (e.g., Cu(OH)₂ or CuCO₃) to identify trends in species-specific toxicity .

Advanced Question: What strategies optimize the use of dicopper carbonate dihydroxide in catalytic applications despite its low aqueous solubility?

Answer:

  • Hybrid Supports : Immobilize on mesoporous silica or graphene oxide to enhance surface area and stability .
  • Doping : Introduce transition metals (e.g., Fe³⁺) to modify redox properties and activate substrates like H₂O₂ .
  • In Situ Techniques**: Use XAS (X-ray absorption spectroscopy) to monitor active sites during catalysis .

Basic Question: What are the critical parameters for designing ecotoxicological studies on dicopper carbonate dihydroxide?

Answer:

  • Test Organisms : Use standardized species (e.g., Daphnia magna for aquatic toxicity, Eisenia fetida for soil toxicity) .
  • Exposure Pathways : Assess both acute (24–96 hr LC₅₀) and chronic effects (reproduction inhibition over 28 days) .
  • Environmental Fate : Measure adsorption/desorption in soil matrices to predict mobility and bioavailability .

Advanced Question: How does the amphoteric nature of dicopper carbonate dihydroxide influence its reactivity in acidic vs. alkaline environments?

Answer:

  • Acidic Conditions : Dissolves to release Cu²⁺ ions (e.g., Cu²⁺ + 2H⁺ → Cu²⁺(aq) + H₂O + CO₂↑), enabling ion-exchange or redox reactions .
  • Alkaline Conditions : Stabilizes as a solid, acting as a catalyst base (e.g., for aldol condensations) .
  • Surface Hydroxyls : Probe via DRIFTS (Diffuse Reflectance Infrared Spectroscopy) to identify active sites for adsorption .

Advanced Question: What are the challenges in crystallographic refinement of dicopper carbonate dihydroxide, and how are they addressed?

Answer:

  • Disorder in Carbonate Groups : Use SHELXL with restraints on C–O bond lengths and anisotropic displacement parameters .
  • Hydrogen Bonding : Apply Hirshfeld atom refinement to resolve OH⁻ and H₂O positions .
  • Twinned Crystals : Employ TWINLAW in SHELXL to model overlapping domains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.